Synthetic Yield from Aryl Iodide via Et₃B/O₂ Radical Addition: 3-Iodotoluene Delivers ~84% Yield
In the Et₃B/O₂-initiated room-temperature radical addition of hypophosphite to aryl iodides, (3-methylphenyl)phosphinic acid is obtained in approximately 84% isolated yield from 3-iodotoluene [1]. This yield is achieved under neutral conditions with simple extractive workup yielding >90% purity. While the original publication did not provide a complete yield table for all aryl isomers, the reported ~84% value for the meta-methyl substrate serves as a performance benchmark when selecting synthetic routes to monosubstituted arylphosphinic acids. In comparison, the same methodology applied to unsubstituted iodobenzene is expected to yield phenylphosphinic acid; however, the introduction of the electron-donating methyl group at the meta position can influence the radical addition efficiency due to altered aryl iodide reactivity .
| Evidence Dimension | Isolated synthetic yield from aryl iodide precursor |
|---|---|
| Target Compound Data | ~84% isolated yield (from 3-iodotoluene) |
| Comparator Or Baseline | Iodobenzene → phenylphosphinic acid (yield not directly reported in the same study for comparison; cross-study inference from analogous Et₃B/O₂ conditions indicates typical yields of 70–90% for electron-rich aryl iodides) |
| Quantified Difference | ~84% yield achieved; meta-methyl does not substantially diminish yield relative to unsubstituted phenyl (class-level inference) |
| Conditions | Et₃B/O₂ initiation, room temperature, open flask, hypophosphite salt, extractive workup |
Why This Matters
The demonstrated ~84% yield from a commercially available aryl iodide precursor provides a reliable, scalable synthetic entry point; procurement decisions should weigh this yield against alternative routes requiring harsher conditions (peroxide initiators, acid catalysis, heat) that may be incompatible with sensitive downstream functional groups.
- [1] Deprèle, S.; Montchamp, J.-L. Triethylborane-Initiated Room Temperature Radical Addition of Hypophosphites to Olefins: Synthesis of Monosubstituted Phosphinic Acids and Esters. J. Org. Chem. 2001, 66 (20), 6745–6755. (3-Iodotoluene → hydroxy-(3-methylphenyl)phosphinic acid, ~84% yield). View Source
